molecular formula C13H9FO4S B6406458 4-Fluoro-3-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid CAS No. 1261927-43-8

4-Fluoro-3-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid

Cat. No.: B6406458
CAS No.: 1261927-43-8
M. Wt: 280.27 g/mol
InChI Key: KTOJHBFQFIAJHY-UHFFFAOYSA-N
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Description

4-Fluoro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid is a chemical compound with the molecular formula C12H9FO4S It is a derivative of benzoic acid, featuring a fluorine atom and a thiophene ring with a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process requires careful control of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-Fluoro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid involves its interaction with specific molecular targets. The fluorine atom and thiophene ring contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, depending on its functional groups and the nature of its interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-(methoxycarbonyl)benzoic acid: Similar structure but lacks the thiophene ring.

    4-Fluoro-3-(thiophen-3-yl)benzoic acid: Similar structure but lacks the methoxycarbonyl group.

Uniqueness

4-Fluoro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid is unique due to the presence of both the fluorine atom and the methoxycarbonyl-substituted thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-fluoro-3-(5-methoxycarbonylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO4S/c1-18-13(17)11-5-8(6-19-11)9-4-7(12(15)16)2-3-10(9)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOJHBFQFIAJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690988
Record name 4-Fluoro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-43-8
Record name 4-Fluoro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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